molecular formula C17H22N4O B7186407 N-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]pyridazin-3-amine

N-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]pyridazin-3-amine

Cat. No.: B7186407
M. Wt: 298.4 g/mol
InChI Key: QVNSVNBBTMWHKA-UHFFFAOYSA-N
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Description

N-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]pyridazin-3-amine is a complex organic compound that features a piperidine ring, a pyridazine ring, and a methoxyphenyl group

Properties

IUPAC Name

N-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]pyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-22-16-6-3-2-5-14(16)13-21-11-8-15(9-12-21)19-17-7-4-10-18-20-17/h2-7,10,15H,8-9,11-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNSVNBBTMWHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCC(CC2)NC3=NN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]pyridazin-3-amine typically involves multiple steps, starting from commercially available precursors. One common approach is the reaction of 2-methoxybenzyl chloride with piperidine to form N-(2-methoxybenzyl)piperidine. This intermediate is then reacted with 3-chloropyridazine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and bases such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyridazine ring can be reduced to form a dihydropyridazine derivative.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of N-[1-[(2-hydroxyphenyl)methyl]piperidin-4-yl]pyridazin-3-amine.

    Reduction: Formation of N-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]dihydropyridazin-3-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]pyridazin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]pyridazin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[(2-hydroxyphenyl)methyl]piperidin-4-yl]pyridazin-3-amine
  • N-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]dihydropyridazin-3-amine
  • N-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]pyridazin-3-thiol

Uniqueness

N-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]pyridazin-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, piperidine ring, and pyridazine ring contribute to its versatility and potential for various applications.

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